![molecular formula C21H20ClFN2O2 B2904928 6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one CAS No. 763088-25-1](/img/structure/B2904928.png)
6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-Chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one” is a complex organic molecule. It contains a chromen-2-one moiety, which is a bicyclic system consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a piperazine ring, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the specific reactions involved, which could include various types of organic reactions such as nucleophilic substitutions, condensations, and cyclizations .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of various functional groups (like the chromen-2-one moiety and the piperazine ring) would significantly influence its chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the presence of the various functional groups. For example, the carbonyl group in the chromen-2-one moiety could undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Luminescent Properties and Electron Transfer
Research on naphthalimides substituted with piperazine highlights the luminescent properties and photo-induced electron transfer capabilities of these compounds. Such studies demonstrate the potential of these substances as pH probes and in applications involving fluorescence quenching through photo-induced electron transfer (PET) processes (Gan et al., 2003).
Synthesis and Medicinal Applications
Flunarizine, a drug known for its vasodilating effect and antihistamine activity, shares structural similarities with the compound . The synthesis of flunarizine and its isomers demonstrates the chemical versatility and the therapeutic relevance of such structures, particularly in the treatment of migraines, dizziness, and epilepsy (Shakhmaev et al., 2016).
Antibacterial Agents
The development of new antibacterial agents, such as 1,4-dihydro-4-oxopyridinecarboxylic acids, showcases the importance of structural modifications in enhancing antibacterial activity. Compounds with piperazinyl groups, particularly those modified at key positions, have shown broad and potent in vitro antibacterial activity, highlighting their potential as powerful antibiotics (Matsumoto et al., 1984).
CNS Agents and Receptor Affinity
Piperazine derivatives of 6-acetyl-7-hydroxy-4-methylcoumarin were studied for their affinity towards serotonin 5-HT1A and 5-HT2A receptors, demonstrating their potential as CNS agents. This research indicates the therapeutic possibilities of similar compounds in treating CNS disorders by targeting specific neurotransmitter receptors (Ostrowska et al., 2023).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O2/c1-14-10-20-16(12-17(14)22)15(11-21(26)27-20)13-24-6-8-25(9-7-24)19-5-3-2-4-18(19)23/h2-5,10-12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWNGDVPYXHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

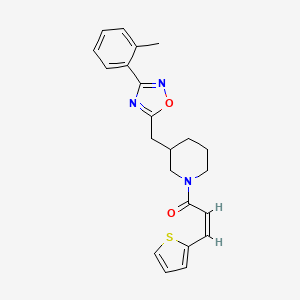
![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2904849.png)
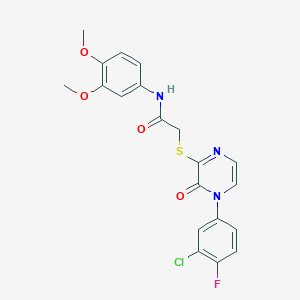
![tert-Butyl 4-[(4-bromo-3-fluorophenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B2904853.png)
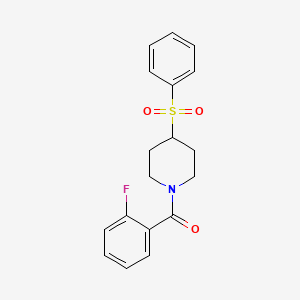
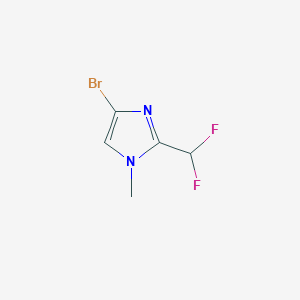
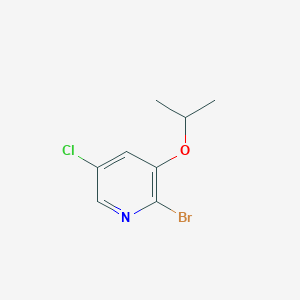

![4-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2904861.png)
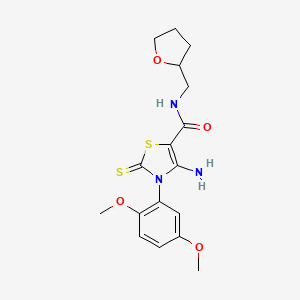
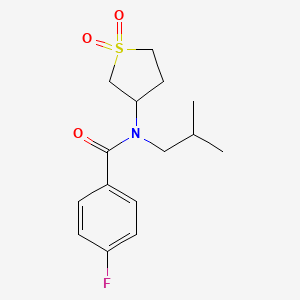
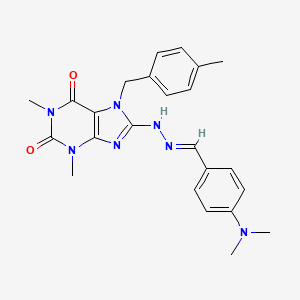

![Ethyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/no-structure.png)